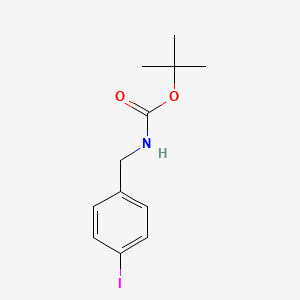

![molecular formula C60H80N4O16Rh2S4 B575123 Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 183800-15-9](/img/structure/B575123.png)

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II), also known as Rh2(R-TBSP)4, is a chemical compound with the empirical formula C60H80N4O16Rh2S4 . It has a molecular weight of 1447.37 .

Physical And Chemical Properties Analysis

The compound has an optical activity of [α]20/D +186°, c = 1 in chloroform . It has a melting point of >300 °C . The compound’s SMILES string and InChI key, which provide information about its molecular structure, are also available .Scientific Research Applications

Enantioselective Amidation of CH Bonds

Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] has been employed in enantioselective amidation of benzylic C–H bonds, yielding up to 84% enantioselectivity. This represents a significant advancement in the field of C–H functionalization, leveraging the unique properties of dirhodium complexes (Yamawaki et al., 2002).

Benzylic Oxidation

A dirhodium(II) complex derived from 2-(sulfonylimino)pyrrolidines demonstrated notable catalytic performance in benzylic oxidation processes. This research highlights the versatility of dirhodium(II) complexes in facilitating oxidation reactions (Wusiman et al., 2012).

Asymmetric Synthesis

Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] is noted for its efficiency in asymmetric aminations, providing a practical approach to enantioselective synthesis. This complex has been successfully applied in asymmetric formal synthesis of (-)-metazocine, emphasizing its potential in producing complex organic molecules (Anada et al., 2007).

Chiral Catalyst Design

Chiral dirhodium catalysts derived from amino acids like L-serine, L-threonine, and L-cysteine have been developed. These catalysts are effective for asymmetric aziridination and cyclopropanation reactions, contributing significantly to the development of chiral catalysts in organic chemistry (Kang et al., 2015).

Allylic C-H Activation

Dirhodium(II) complexes have been instrumental in allylic C-H activation, demonstrating their versatility in C-H functionalization and their ability to induce regio- and enantioselectivity in organic reactions (Davies et al., 2001).

Mechanism of Action

Mode of Action

It is known to act as a catalyst for asymmetric cyclopropanations .

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the formation of cyclopropane rings .

Result of Action

As a catalyst for asymmetric cyclopropanations, it likely facilitates the formation of cyclopropane rings in organic compounds .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of Rhodium(II) acetate dimer with 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylic acid to form the intermediate Rhodium(II) complex. This intermediate is then treated with tert-butyl nitrite to yield the final product Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II).", "Starting Materials": [ "Rhodium(II) acetate dimer", "1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylic acid", "tert-butyl nitrite" ], "Reaction": [ "1. Rhodium(II) acetate dimer is dissolved in a solvent such as methanol or ethanol.", "2. 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylic acid is added to the solution and the mixture is stirred at room temperature for several hours.", "3. The resulting Rhodium(II) complex is isolated by filtration or precipitation.", "4. The Rhodium(II) complex is dissolved in a solvent such as dichloromethane or chloroform.", "5. Tert-butyl nitrite is added to the solution and the mixture is stirred at room temperature for several hours.", "6. The final product Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is isolated by filtration or precipitation." ] } | |

| 183800-15-9 | |

Molecular Formula |

C60H80N4O16Rh2S4 |

Molecular Weight |

1447.4 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |

InChI |

InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4 |

InChI Key |

HVKPLPQGLBYKLH-UHFFFAOYSA-J |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |

synonyms |

TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL& |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylic acid, 2-(1-propenyl)-, methyl ester, [1alpha,2beta(E)]- (9CI)](/img/no-structure.png)

![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)